molecular formula C11H9NO2 B1293490 1-Methyl-4-nitronaphthalene CAS No. 880-93-3

1-Methyl-4-nitronaphthalene

Cat. No.: B1293490
CAS No.: 880-93-3
M. Wt: 187.19 g/mol
InChI Key: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a yellow crystalline solid that is soluble in organic solvents such as alcohols and ketones but insoluble in water . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biochemical Analysis

Biochemical Properties

1-Methyl-4-nitronaphthalene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the preparation of S-triazolyl α-mercaptoacetanilides, which are inhibitors of HIV reverse transcriptase . The compound interacts with enzymes involved in the metabolic activation of substrates, such as cytochrome P450 enzymes. These interactions often result in the formation of reactive intermediates that can further react with cellular components, leading to various biochemical effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can cause necrosis of bronchiolar epithelial cells in mice, both through inhalation exposure and systemic administration . The compound also exhibits hepatotoxicity in both mice and rats . These effects are likely due to its ability to interfere with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress and inflammation, leading to cellular damage and altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can bind covalently to cellular macromolecules, such as proteins and DNA, causing enzyme inhibition or activation and changes in gene expression. This can result in various cellular effects, including toxicity and altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and toxicity . These long-term effects are likely due to the accumulation of reactive intermediates and the sustained activation of cellular stress pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular effects, such as oxidative stress and inflammation . At higher doses, it can cause significant toxicity, including hepatotoxicity and necrosis of bronchiolar epithelial cells . These dose-dependent effects highlight the importance of careful dosage control in experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes . The initial step in its metabolism involves the formation of reactive intermediates, which can further react with cellular components. The compound can also undergo oxidation of the aromatic nucleus and the methyl group, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s biochemical effects and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as the liver and lungs, where it exerts its toxic effects . The distribution of this compound within the body is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular functions . Post-translational modifications and binding interactions with cellular proteins can also influence its subcellular localization and activity.

Preparation Methods

1-Methyl-4-nitronaphthalene can be synthesized through a two-step process:

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Comparison with Similar Compounds

1-Methyl-4-nitronaphthalene can be compared with other nitroaromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products it can form.

Properties

IUPAC Name

1-methyl-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVKAJKOYFHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236757
Record name Naphthalene, 1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-93-3
Record name 4-Methyl-1-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-nitronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cold (0° C.) suspension of 1-methylnaphthalene (5 g) in HNO3 was added H2SO4 (5 mL) dropwise. After stirring the reaction for one hour, the solution was diluted with ethyl acetate and washed with water (3×), aqueous saturated NaHCO3 (2×) and brine, dried over MgSO4, and concentrated. The product was purified by silica gel column chromatography using ethyl acetate:hexane (5:95) and recrystallized from methanol to give yellow needles.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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